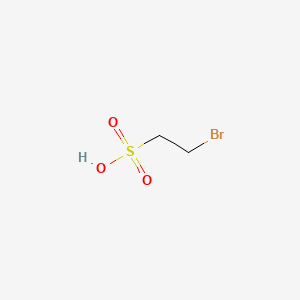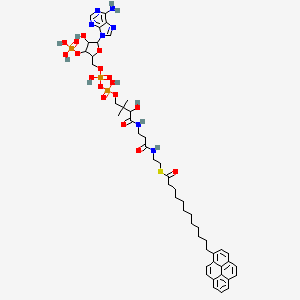
1,1'-联萘-2,2'-二基氢磷酸酯
描述
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is a chiral chemical compound widely used in various chemical reactions and industrial applications. It is known for its role as a chiral ligand and catalyst in asymmetric synthesis, making it a valuable tool in the field of organic chemistry .
科学研究应用
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate has numerous applications in scientific research:
作用机制
Target of Action
The primary target of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is the process of hydrocarboxylation reactions . It acts as a chiral ligand in these reactions, facilitating the formation of complex structures with other compounds such as rhodium .
Mode of Action
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate interacts with its targets by mediating the asymmetric dipolar cycloaddition of diazo compounds . This interaction results in changes to the structure and properties of the compounds involved, leading to the formation of new complex structures.
Biochemical Pathways
The compound affects the biochemical pathway of hydrocarboxylation, a process that involves the addition of a carboxyl group to a substrate . It also influences the pathway of asymmetric dipolar cycloaddition, a reaction that combines two compounds to form a cyclic structure .
Result of Action
The action of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate results in the formation of complex structures through hydrocarboxylation reactions and asymmetric dipolar cycloaddition . It also facilitates the separation of certain racemic amines that have proven difficult to separate .
生化分析
Biochemical Properties
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate plays a significant role in biochemical reactions, particularly in asymmetric synthesis. It interacts with various enzymes, proteins, and other biomolecules to mediate and catalyze reactions. For instance, it forms complexes with rhodium and mediates the asymmetric dipolar cycloaddition of diazo compounds . Additionally, it is used in chiral Bronsted acid-catalyzed enantioselective Mannich reactions . The nature of these interactions often involves the formation of stable complexes that facilitate the desired chemical transformations.
Cellular Effects
The effects of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a chiral ligand in hydrocarboxylation reactions can impact the synthesis of essential biomolecules within cells . These interactions can lead to changes in cellular behavior, including alterations in metabolic pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it facilitates the controlled ring-opening homopolymerization and copolymerization of ε-caprolactone by forming stable complexes with the substrate . These interactions often result in changes in gene expression and enzyme activity, leading to the desired biochemical outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being protected from light and stored under nitrogen . Its activity may decrease over time, necessitating careful handling and storage to maintain its efficacy.
Dosage Effects in Animal Models
The effects of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by facilitating specific biochemical reactions. At higher doses, it can lead to toxic or adverse effects. For instance, high doses may result in enzyme inhibition or disruption of metabolic pathways, leading to cellular dysfunction . Therefore, determining the optimal dosage is crucial for achieving the desired outcomes while minimizing potential risks.
Metabolic Pathways
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It plays a role in the hydrocarboxylation reactions, forming complexes with rhodium to mediate these processes . These interactions can influence the overall metabolic state of cells, affecting the synthesis and degradation of key biomolecules.
Transport and Distribution
The transport and distribution of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target areas . These interactions ensure that the compound reaches the desired cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with the appropriate biomolecules and participate in the relevant biochemical reactions, ensuring its efficacy in various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate can be synthesized through the reaction of 1,1’-binaphthyl-2,2’-diol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate undergoes various chemical reactions, including:
Asymmetric Catalysis: It acts as a chiral ligand in asymmetric hydrogenation, hydroformylation, and cycloaddition reactions
Substitution Reactions: It participates in nucleophilic substitution reactions, particularly in the formation of chiral phosphates.
Common Reagents and Conditions:
Reagents: Common reagents include phosphorus oxychloride, pyridine, and various transition metal catalysts such as rhodium and palladium
Conditions: Reactions typically occur under reflux or at elevated temperatures, with inert atmospheres to prevent oxidation.
Major Products:
Asymmetric Catalysis Products: Enantiomerically enriched compounds, such as chiral alcohols and amines.
Substitution Products: Chiral phosphates and related derivatives.
相似化合物的比较
- 1,1’-Binaphthyl-2,2’-diamine
- 1,1’-Binaphthyl-2,2’-diyl hydrogen phosphate
- 3,3’-Bis(2,4,6-triisopropylphenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
Uniqueness: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is unique due to its high enantioselectivity and versatility in various asymmetric catalytic reactions. Its ability to form stable chiral complexes with a wide range of transition metals makes it a preferred choice in many synthetic applications .
属性
IUPAC Name |
13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHUZVBIUCAMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188685 | |
| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35193-63-6, 39648-67-4, 35193-64-7 | |
| Record name | (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35193-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39648-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35193-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035193636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35193-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide, (11bS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.407 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid](/img/structure/B1197036.png)




